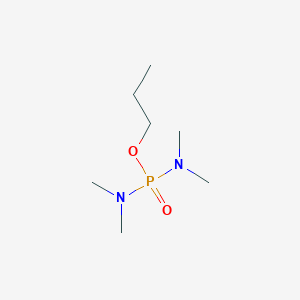
Propyl N,N,N',N'-tetramethylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl N,N,N’,N’-tetramethylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates It is characterized by the presence of a phosphorodiamidate group, which consists of a phosphorus atom bonded to two nitrogen atoms and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of propylamine with tetramethylphosphorodiamidic chloride. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Propylamine+Tetramethylphosphorodiamidic chloride→Propyl N,N,N’,N’-tetramethylphosphorodiamidate+HCl
Industrial Production Methods
Industrial production of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous production techniques and advanced separation methods to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Propyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: It can be reduced to form phosphorodiamidate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidate oxides, while reduction may produce phosphorodiamidate hydrides.
Scientific Research Applications
Propyl N,N,N’,N’-tetramethylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidate linkages.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylphosphorodiamidate: Lacks the propyl group but has similar chemical properties.
N,N-Dimethylphosphoramidic dichloride: Used as an intermediate in the synthesis of phosphorodiamidates.
Propylphosphonic anhydride: Another phosphorus-containing compound with different reactivity.
Uniqueness
Propyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to the presence of both propyl and tetramethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
52604-85-0 |
|---|---|
Molecular Formula |
C7H19N2O2P |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
N-[dimethylamino(propoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2O2P/c1-6-7-11-12(10,8(2)3)9(4)5/h6-7H2,1-5H3 |
InChI Key |
ZTSQNEYDQKLJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















